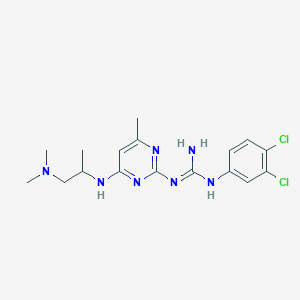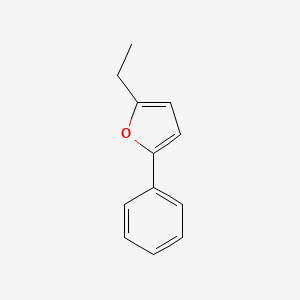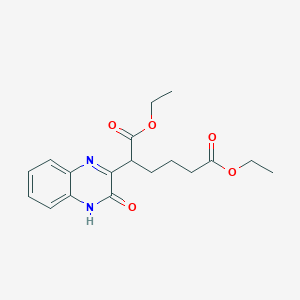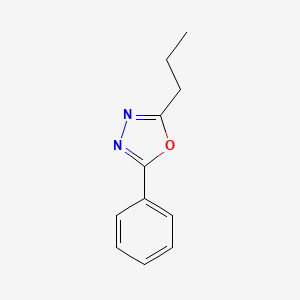![molecular formula C23H18ClN3O2S B12900978 2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide CAS No. 590396-77-3](/img/structure/B12900978.png)
2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with the molecular formula C23H18ClN3O2S This compound is characterized by the presence of a benzoxazole ring, a chlorobenzamide moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced via Friedel-Crafts alkylation, where dimethylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.
Formation of Chlorobenzamide Moiety: The chlorobenzamide moiety is synthesized by reacting 2-chlorobenzoic acid with an amine under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the chlorobenzamide derivative in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of scalable processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can target the nitro groups or the benzoxazole ring.
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced benzoxazole derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the carbamothioyl group are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dimethylphenyl)benzamide: Shares the chlorobenzamide and dimethylphenyl groups but lacks the benzoxazole ring.
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide: Similar structure but without the chlorine atom.
Uniqueness
The presence of the benzoxazole ring and the specific arrangement of functional groups make 2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide unique
Properties
CAS No. |
590396-77-3 |
|---|---|
Molecular Formula |
C23H18ClN3O2S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-chloro-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-13-6-5-8-16(14(13)2)22-26-19-12-15(10-11-20(19)29-22)25-23(30)27-21(28)17-7-3-4-9-18(17)24/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
UKFNUZOEUDTULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


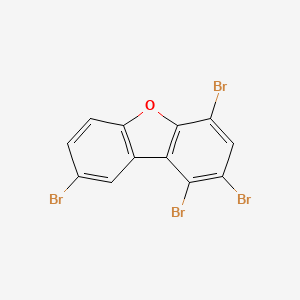

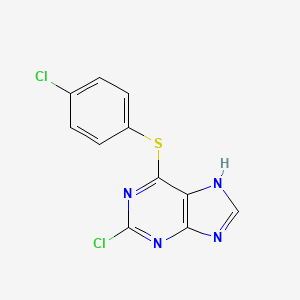

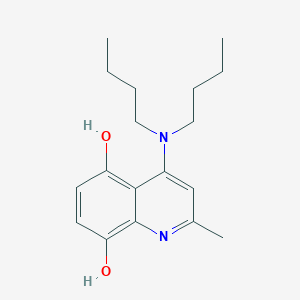

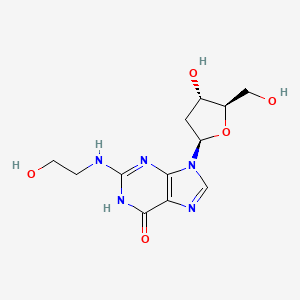
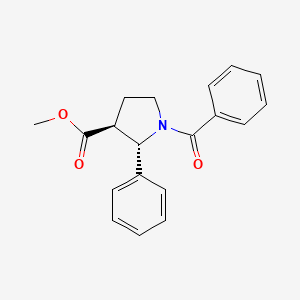
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
